molecular formula C10H6ClN3O B8461647 3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)benzonitrile CAS No. 660416-40-0

3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)benzonitrile

Cat. No.: B8461647
CAS No.: 660416-40-0
M. Wt: 219.63 g/mol
InChI Key: SFKBQUZQHNBACV-UHFFFAOYSA-N
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Description

3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)benzonitrile is a heterocyclic compound that contains both an oxadiazole ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)benzonitrile typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. This is followed by cyclocondensation of the O-acylamidoxime to form the 1,2,4-oxadiazole ring . The reaction is usually carried out in the presence of a base such as TBAF (tetrabutylammonium fluoride) in THF (tetrahydrofuran) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)benzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a carboxylic acid derivative .

Mechanism of Action

The mechanism of action of 3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to a biological response . The exact pathways involved would vary based on the specific bioactive molecule being synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)benzonitrile is unique due to the presence of both the oxadiazole ring and the benzonitrile group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .

Properties

CAS No.

660416-40-0

Molecular Formula

C10H6ClN3O

Molecular Weight

219.63 g/mol

IUPAC Name

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzonitrile

InChI

InChI=1S/C10H6ClN3O/c11-5-9-13-10(14-15-9)8-3-1-2-7(4-8)6-12/h1-4H,5H2

InChI Key

SFKBQUZQHNBACV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NOC(=N2)CCl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-cyano-N-hydroxy-benzamidine (1.0 g, 6.2 mmol), triethylamine (1.5 ml, 10.6 mmol) and chloroacetyl chloride (0.74 ml, 9.3 mmol) in dichloromethane (12 ml). Purification was performed by decolorizing with silica gel. 1H NMR (CDCl3), d (ppm): 8.40 (s, 1H), 8.32 (d, 1H), 7.82 (d, 1H), 7.64 (t, 1H), 4.77 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0.74 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four

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